molecular formula C18H15N3O2 B2819238 (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035017-79-7

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2819238
CAS No.: 2035017-79-7
M. Wt: 305.337
InChI Key: XTKOBMNDOQTWJH-SOFGYWHQSA-N
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Description

(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a bipyridine moiety linked to a furan ring via an acrylamide group

Scientific Research Applications

Chemistry

In chemistry, (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic, electronic, and photophysical properties.

Biology and Medicine

In biology and medicine, compounds containing bipyridine and furan structures have been investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on their specific structure and mode of action.

Industry

In industry, such compounds can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridine derivatives.

    Acrylamide Formation: The acrylamide group can be introduced via a reaction between an acrylate ester and an amine derivative of the bipyridine intermediate.

    Furan Ring Introduction: The furan ring can be attached through a Heck reaction or a similar coupling reaction, using a furan derivative and the acrylamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The bipyridine moiety can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide group could yield amines.

Mechanism of Action

The mechanism of action of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes, influencing their electronic and catalytic properties. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, forming stable complexes with various metal ions.

    Furan-2-carboxamide:

    N-(2-Pyridylmethyl)acrylamide: A compound similar to (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide, but with a single pyridine ring instead of a bipyridine moiety.

Uniqueness

(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of its bipyridine and furan structures, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(8-6-16-4-2-10-23-16)21-12-14-5-7-17(20-11-14)15-3-1-9-19-13-15/h1-11,13H,12H2,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKOBMNDOQTWJH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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